molecular formula C9H16N2OS B13029264 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea

1-Allyl-3-(2,2-dimethylthietan-3-yl)urea

Cat. No.: B13029264
M. Wt: 200.30 g/mol
InChI Key: UJWJVPNQJWFZPQ-UHFFFAOYSA-N
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Description

1-Allyl-3-(2,2-dimethylthietan-3-yl)urea (CAS: 1870220-01-1) is a urea derivative characterized by a thietane ring (a three-membered sulfur-containing heterocycle) substituted with two methyl groups at the 2-position and an allyl group attached to the urea moiety. Its molecular formula is C₉H₁₆N₂OS, with a molecular weight of 200.30 g/mol . The SMILES notation (O=C(NCC=C)NC1C(C)(C)SC1) highlights the thietane core and allyl-urea linkage. This compound is primarily used in research settings, though its specific biological or industrial applications remain underexplored in the available literature.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

1-(2,2-dimethylthietan-3-yl)-3-prop-2-enylurea

InChI

InChI=1S/C9H16N2OS/c1-4-5-10-8(12)11-7-6-13-9(7,2)3/h4,7H,1,5-6H2,2-3H3,(H2,10,11,12)

InChI Key

UJWJVPNQJWFZPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)NCC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea typically involves the reaction of allyl isocyanate with 2,2-dimethylthietan-3-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

1-Allyl-3-(2,2-dimethylthietan-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The urea moiety may also play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₉H₁₆N₂OS 200.30 Thietane ring, dimethyl, allyl Compact ring, high ring strain
1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea C₉H₁₆N₂O₃S 232.30 Tetrahydrothiophene sulfone, allyl Sulfone group enhances polarity
1-Allyl-3-(4-chlorobenzoyl)thiourea C₁₁H₁₀ClN₂OS 254.73 Chlorobenzoyl, thiourea Aromatic substituent, sulfur atom
1-Allyl-3-(3,4-dichlorophenyl)urea C₁₀H₁₀Cl₂N₂O 245.11 Dichlorophenyl, urea Electron-withdrawing Cl groups

Key Observations:

  • Ring Systems : The thietane ring in the target compound introduces significant ring strain compared to the five-membered tetrahydrothiophene sulfone in ’s derivative. This strain may enhance reactivity in nucleophilic or ring-opening reactions .
  • Thiourea vs. Urea : Thiourea derivatives (e.g., ’s 1-allyl-3-(4-chlorobenzoyl)thiourea) exhibit altered hydrogen-bonding capabilities and electronic properties due to sulfur’s lower electronegativity compared to oxygen, impacting biological target interactions .

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